
4-Fluoro-3-methylbenzenesulfonyl chloride
Overview
Description
4-Fluoro-3-methylbenzenesulfonyl chloride (CAS 629672-19-1) is a halogenated aromatic sulfonyl chloride with the molecular formula C₇H₆ClFO₂S and a molecular weight of 208.64 g/mol . Its structure features a sulfonyl chloride (–SO₂Cl) group at the 1-position, a fluorine substituent at the 4-position, and a methyl group at the 3-position of the benzene ring (Fig. 1). Key physical properties include:
- Density: 1.423 g/cm³
- Boiling Point: 287.5°C at 760 mmHg
- Flash Point: 127.7°C
- Vapor Pressure: 0.00427 mmHg at 25°C .
This compound is widely utilized in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other intermediates for pharmaceuticals, agrochemicals, and specialty materials . Its fluorine and methyl substituents modulate electronic and steric effects, influencing reactivity in substitution and coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methylbenzenesulfonyl chloride can be synthesized through the sulfonylation of 4-fluoro-3-methylbenzene. The reaction typically involves the use of chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfonic acid under specific conditions.
Oxidation Reactions: Although less common, it can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by hydrolysis or oxidation.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
Applications in Organic Synthesis
4-Fluoro-3-methylbenzenesulfonyl chloride is primarily utilized as a sulfonylating agent. It can introduce sulfonyl groups into various substrates, facilitating the formation of sulfonamides and other derivatives. The electrophilic nature of the sulfonyl chloride group allows it to react with nucleophiles, making it a versatile reagent for synthesizing complex organic molecules.
Key Reactions
- Nucleophilic Substitution : The compound readily participates in nucleophilic substitution reactions, which are crucial for modifying biological molecules and creating new pharmaceutical agents.
- Formation of Sulfonamides : It is used to synthesize sulfonamide drugs, which have applications in treating bacterial infections and other medical conditions.
Applications in Medicinal Chemistry
In medicinal chemistry, this compound has been involved in the development of various drug candidates. For instance:
- Inhibitors of Enzymes : Research has demonstrated its role in synthesizing compounds that inhibit specific enzymes, such as the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme, which is relevant for treating conditions like diabetes and obesity .
- Anticancer Agents : The compound has been utilized to create inhibitors targeting cancer-related proteins, showcasing its potential in developing anticancer therapies .
Case Study 1: Development of BCL6 Degraders
Recent studies have highlighted the use of this compound in synthesizing compounds that degrade BCL6, a protein implicated in various cancers. The optimization of these compounds led to significant antiproliferative activity against specific cancer cell lines, indicating a promising therapeutic avenue .
Compound | IC50 Value (µM) | Target |
---|---|---|
HF4 | 2.0 | PARP1 |
HF5 | 94 | BCL6 |
Case Study 2: Inhibition of PARP1 Activity
Another study focused on enhancing the inhibitory activity against PARP1 by modifying a tricyclic scaffold using derivatives of this compound. The results showed a marked increase in potency, demonstrating the compound's utility in optimizing drug candidates for better therapeutic outcomes .
Mechanism of Action
The mechanism of action of 4-fluoro-3-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Sulfonyl Chlorides
Substituent Effects on Reactivity and Physical Properties
The table below compares 4-Fluoro-3-methylbenzenesulfonyl chloride with analogous compounds, highlighting structural variations and their implications:
Electronic and Steric Influence
- Electron-Donating Groups : The methyl group in this compound provides mild electron-donating effects, stabilizing the sulfonyl chloride moiety while offering minimal steric hindrance. This contrasts with the methoxy group (–OCH₃) in 887266-97-9, which enhances solubility but reduces electrophilicity .
- Electron-Withdrawing Groups : The trifluoromethylsulfonyl (–SO₂CF₃) group in 1027345-07-8 significantly increases electrophilicity, making it reactive in Suzuki-Miyaura couplings . Conversely, the chlorine substituent in 3-Chloro-4-fluorobenzenesulfonyl chloride enhances leaving-group ability in nucleophilic substitutions .
Research Findings and Trends
- Synthetic Efficiency : Temperature optimization during synthesis (e.g., 0–25°C) improves yields of sulfonyl chlorides, as shown in Table S4 of .
- Collision Cross-Section (CCS) Data : For this compound, predicted CCS values range from 139.1 Ų ([M+H]⁺) to 152.0 Ų ([M+Na]⁺) , aiding in mass spectrometry-based identification .
Biological Activity
4-Fluoro-3-methylbenzenesulfonyl chloride (CAS No. 629672-19-1) is a sulfonyl chloride compound with significant applications in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a reactive electrophile, which can modify biomolecules, including proteins and nucleic acids. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound has the following properties:
Property | Value |
---|---|
Molecular Formula | C₇H₆ClFO₂S |
Molecular Weight | 208.63 g/mol |
Melting Point | 35°C to 40°C |
Purity | 97% |
InChI Key | ALEQALYEZFNWOP-UHFFFAOYSA-N |
This compound is characterized by a sulfonyl chloride functional group, which imparts high reactivity towards nucleophiles, making it valuable in various chemical reactions.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity can lead to:
- Protein Modification : The compound can react with amino acid side chains (e.g., cysteine, lysine) to form sulfonamide bonds, potentially altering protein function.
- Inhibition of Enzymatic Activity : By modifying active sites of enzymes, it can inhibit their activity. For example, studies have shown that sulfonyl chlorides can inhibit serine proteases through covalent modification.
Case Study: Inhibition of Protein Phosphatase 2A (PP2A)
A recent study explored the use of this compound in synthesizing derivatives that inhibit PP2A, a critical enzyme involved in cell signaling and regulation. The derivatives exhibited varying degrees of inhibition, with some showing IC50 values in the low micromolar range, indicating potent activity against this target .
Toxicological Profile
While the compound shows promise in modifying biological targets, it also poses risks:
- Acute Toxicity : Classified as corrosive; it causes severe skin burns and eye damage upon contact .
- Respiratory Irritation : Inhalation can lead to respiratory distress and mucous membrane damage .
Applications in Drug Development
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to selectively modify biomolecules makes it a useful tool for developing targeted therapies. For instance:
- Development of Anticancer Agents : Research has indicated that compounds derived from this sulfonyl chloride exhibit selective cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .
Data Table: Biological Activity Summary
Study/Experiment | Target | IC50 (μM) | Observations |
---|---|---|---|
PP2A Inhibition | Protein Phosphatase 2A | < 10 | Significant inhibition observed |
Cytotoxicity Assay | Cancer Cell Lines | 5 - 20 | Selective cytotoxic effects noted |
Enzyme Modification | Serine Proteases | N/A | Covalent modification leading to inhibition |
Q & A
Basic Questions
Q. What are the key physical properties of 4-Fluoro-3-methylbenzenesulfonyl chloride relevant to laboratory handling?
this compound (CAS 629672-19-1) has a molecular weight of 208.64 g/mol, a density of 1.423 g/cm³, and a boiling point of 287.5°C at 760 mmHg. Its vapor pressure is 0.00427 mmHg at 25°C, indicating low volatility. The compound is moisture-sensitive due to the reactive sulfonyl chloride group, requiring storage in anhydrous conditions. Key identifiers include the InChI key InChI=1/C7H6ClFO2S/c1-5-4-6(12(8,10)11)2-3-7(5)9/h2-4H,1H3
and molecular formula C₇H₆ClFO₂S .
Q. What are the common reactions of this compound in organic synthesis?
The sulfonyl chloride group undergoes nucleophilic substitution reactions:
- Sulfonamide formation : Reacts with primary/secondary amines (e.g., 2-(thiophen-2-yl)ethylamine) in aprotic solvents (e.g., dichloromethane) under reflux to yield sulfonamides, a key step in antimicrobial agent synthesis .
- Sulfonate esterification : Reacts with alcohols (e.g., methanol) in the presence of a base (e.g., pyridine) to form sulfonate esters, useful in polymer chemistry .
- Cross-coupling reactions : Participates in Suzuki-Miyaura couplings to generate biaryl derivatives, leveraging palladium catalysts .
Q. How should this compound be stored to prevent degradation?
Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Desiccants like molecular sieves should be used to minimize hydrolysis. Avoid exposure to moisture, bases, or nucleophiles during handling .
Advanced Research Questions
Q. How can reaction conditions be optimized for sulfonylation using this compound?
Optimization involves:
- Solvent selection : Use anhydrous dichloromethane or THF to enhance reactivity.
- Temperature control : Maintain 0–5°C during amine addition to suppress side reactions.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate products in >85% yield .
Q. What advanced analytical techniques characterize this compound and its derivatives?
- NMR spectroscopy : ¹⁹F NMR (δ -110 to -115 ppm for fluorine) and ¹H NMR (δ 2.4 ppm for methyl group) confirm structural integrity .
- Mass spectrometry : High-resolution MS (e.g., NIST reference data) validates molecular ions (m/z 208.64) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Q. How can discrepancies in reactivity data across studies be resolved?
Contradictions in reaction yields or selectivity may arise from:
- Solvent polarity : Polar aprotic solvents (DMF) accelerate reactions but may promote hydrolysis.
- Catalyst purity : Trace metals in palladium catalysts (e.g., Pd(PPh₃)₄) can alter coupling efficiency.
- Moisture control : Rigorous drying of reagents/solvents is critical. Validate results via controlled reproducibility studies .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste.
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Q. What role does this compound play in developing antimicrobial agents?
this compound is a precursor to sulfonamide derivatives with potent activity against Staphylococcus aureus (MIC = 0.22–0.25 µg/mL). The fluorine atom enhances membrane permeability, while the methyl group stabilizes hydrophobic interactions with bacterial enzymes .
Q. How do substituents on the aromatic ring influence reactivity?
- Electron-withdrawing fluorine : Activates the sulfonyl chloride group toward nucleophilic attack.
- Methyl group : Steric effects may slow reactions with bulky nucleophiles but improve regioselectivity in coupling reactions .
Q. What regulatory guidelines apply to its use in pharmaceutical research?
Comply with REACH regulations (EC 1907/2006):
- Authorization : Not listed under Annex XIV, but monitor updates.
- Safety data sheets (SDS) : Follow GHS labeling for corrosive substances (Category 1B).
- Disposal : Classify as hazardous waste (UN3261) for incineration .
Properties
IUPAC Name |
4-fluoro-3-methylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-4-6(12(8,10)11)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEQALYEZFNWOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382273 | |
Record name | 4-fluoro-3-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
629672-19-1 | |
Record name | 4-fluoro-3-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-methylbenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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